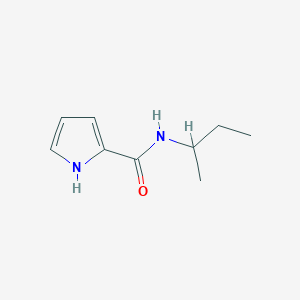
1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide is a synthetic organic molecule with potential applications in various scientific fields. This compound, due to its unique structural configuration, presents interesting chemical reactivity and biological activity that makes it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide typically involves multi-step processes. These steps include:
Formation of Piperidine Backbone: : The base structure is built using substituted piperidine derivatives.
Addition of Sulfonyl Group: : A methylsulfonyl group is introduced via sulfonylation, typically using reagents such as methanesulfonyl chloride under basic conditions.
N-Alkylation: : The piperidine nitrogen is alkylated with 2-(methylthio)benzyl bromide, utilizing strong bases like sodium hydride to facilitate nucleophilic substitution.
Carboxamide Formation: : The piperidine-4-carboxylic acid is converted to the carboxamide derivative using reagents like carbonyldiimidazole or via direct amidation.
Industrial Production Methods
Industrial-scale production may involve optimized steps for higher yield and purity, often utilizing continuous flow processes and specialized catalysts to streamline reactions. Industrial methods focus on cost-efficiency and scalability, with process intensification methods to reduce reaction times and improve overall efficiency.
化学反応の分析
Types of Reactions
1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide can undergo various reactions:
Oxidation: : It is susceptible to oxidation at the methylthio group, forming sulfoxide or sulfone derivatives.
Reduction: : The carbonyl group in the carboxamide can be reduced to the corresponding amine under hydrogenation conditions.
Substitution: : Halogenation of the benzyl group can introduce functional groups like fluorine or chlorine.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, mCPBA (meta-chloroperbenzoic acid).
Reduction Reagents: : Lithium aluminum hydride (LAH), catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution Reagents: : Halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Secondary amines.
Substitution: : Halogenated benzyl derivatives.
科学的研究の応用
Chemistry
Intermediate: : Used as an intermediate in organic synthesis for the production of more complex molecules.
Reactivity Studies: : Employed in studies exploring novel reaction mechanisms and synthetic routes.
Biology
Pharmacological Studies: : Investigated for its biological activity, particularly in receptor-binding studies and as a ligand in biochemical assays.
Medicine
Drug Development: : Potential lead compound for developing therapeutic agents, especially in fields targeting specific molecular pathways.
Industry
Material Science: : Utilized in the synthesis of polymers and advanced materials with unique properties.
Catalysis: : Acts as a ligand in catalytic systems for facilitating organic transformations.
作用機序
The mechanism of action of 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide involves:
Molecular Targets: : It interacts with specific proteins or enzymes, modulating their activity.
Pathways: : It can influence signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Compared to other similar compounds:
1-(methylsulfonyl)-4-piperidinyl compounds: : Its unique benzyl substituent enhances its binding affinity to certain molecular targets.
Piperidine-4-carboxamides: : Its methylthio and methylsulfonyl groups provide distinctive reactivity profiles.
List of Similar Compounds
1-(methylsulfonyl)-N-(phenylmethyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(4-(methylthio)phenyl)piperidine-4-carboxamide
1-(methylsulfonyl)-N-(1-(2-chlorobenzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide
特性
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S2/c1-28-20-6-4-3-5-19(20)16-23-11-7-17(8-12-23)15-22-21(25)18-9-13-24(14-10-18)29(2,26)27/h3-6,17-18H,7-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSELLOGFJFNLLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2446444.png)

![methyl2-amino-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylatehydrochloride](/img/structure/B2446446.png)
![N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2446449.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2446450.png)

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2446452.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

